4-Methylumbelliferyl-beta-D-glucuronide trihydrate
Overview
Description
4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting beta-glucuronidase activity. This compound is valuable in various fields, including microbiology, plant biology, and environmental science, due to its ability to produce a fluorescent signal upon enzymatic cleavage.
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate (MUG) is the enzyme β-glucuronidase .
Mode of Action
MUG acts as a fluorogenic substrate for β-glucuronidase . It shows low levels of fluorescence until it is treated with β-glucuronidase . When β-glucuronidase acts on MUG, it cleaves the glucuronide, releasing the highly fluorescent 4-methylumbelliferone .
Biochemical Pathways
The action of MUG primarily affects the β-glucuronidase pathway. When MUG is cleaved by β-glucuronidase, it releases 4-methylumbelliferone, which can be detected due to its high fluorescence . This allows for the detection and quantification of β-glucuronidase activity, which can be used to identify transformed plants or detect the presence of certain bacteria like Escherichia coli .
Pharmacokinetics
It is known that mug is soluble in dmso at a concentration of 50 mg/ml .
Result of Action
The cleavage of MUG by β-glucuronidase results in the release of 4-methylumbelliferone, which emits fluorescence that can be detected . This fluorescence is used as a marker for β-glucuronidase activity, allowing for the identification of transformed plants or the detection of Escherichia coli .
Action Environment
The action of MUG is influenced by environmental factors such as pH and temperature. For example, the maximum excitation value of the released 4-methylumbelliferone depends on the pH . Furthermore, the reaction of MUG with β-glucuronidase is typically carried out at 37°C
Biochemical Analysis
Biochemical Properties
4-Methylumbelliferyl-beta-D-glucuronide trihydrate is a substrate for the enzyme β-glucuronidase . When this enzyme acts on the compound, it cleaves it to yield blue fluorescence . This fluorescence is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively . This interaction between the compound and the enzyme is the basis for its use in detecting the activity of β-glucuronidase .
Cellular Effects
The cleavage of this compound by β-glucuronidase can be used to monitor gene expression in various cellular processes . For instance, it has been used as a substrate for detecting GUS gene expression in plants . Since the GUS gene encodes an enzyme not found in plants, this system can be very useful in identifying transformed plants .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme β-glucuronidase . When the enzyme acts on the compound, it cleaves it to release 4-methylumbelliferone, a compound that exhibits fluorescence . This fluorescence can then be detected and measured, providing a means of monitoring the activity of the enzyme .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the activity of the enzyme β-glucuronidase . The enzyme cleaves the compound, resulting in the release of 4-methylumbelliferone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl-beta-D-glucuronide trihydrate typically involves the glycosylation of 4-methylumbelliferone with a glucuronic acid derivative. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The process includes the following steps:
- Protection of the hydroxyl groups of glucuronic acid.
- Activation of the carboxyl group to form a glycosyl donor.
- Coupling of the glycosyl donor with 4-methylumbelliferone.
- Deprotection of the hydroxyl groups to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography and is often supplied as a powder or crystalline solid.
Chemical Reactions Analysis
Types of Reactions: 4-Methylumbelliferyl-beta-D-glucuronide trihydrate primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This enzymatic reaction cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent.
Common Reagents and Conditions:
Reagents: Beta-glucuronidase enzyme.
Conditions: The reaction is typically carried out in a buffered aqueous solution at a pH optimal for the enzyme activity, usually around pH 6.5 to 7.5. The temperature is maintained at 37°C to mimic physiological conditions.
Major Products: The major product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light.
Scientific Research Applications
4-Methylumbelliferyl-beta-D-glucuronide trihydrate has a wide range of applications in scientific research:
Microbiology: It is used to detect the presence of Escherichia coli in water and food samples by measuring beta-glucuronidase activity.
Plant Biology: The compound is employed in assays to study gene expression in genetically modified plants, particularly those expressing the beta-glucuronidase reporter gene.
Environmental Science: It is used to monitor environmental samples for fecal contamination by detecting beta-glucuronidase activity.
Medicine: The compound is used in diagnostic assays to measure beta-glucuronidase activity in various biological samples, aiding in the diagnosis of certain diseases.
Comparison with Similar Compounds
4-Methylumbelliferyl-beta-D-glucuronide trihydrate is unique due to its high sensitivity and specificity for beta-glucuronidase. Similar compounds include:
4-Methylumbelliferyl-beta-D-galactopyranoside: Used to detect beta-galactosidase activity.
4-Methylumbelliferyl-beta-D-glucopyranoside: Used to detect beta-glucosidase activity.
4-Methylumbelliferyl-alpha-D-galactopyranoside: Used to detect alpha-galactosidase activity.
4-Methylumbelliferyl-alpha-D-glucopyranoside: Used to detect alpha-glucosidase activity.
Each of these compounds is designed to detect specific enzymatic activities, making them valuable tools in biochemical assays. this compound stands out for its application in detecting beta-glucuronidase, particularly in microbiological and environmental studies.
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2/t11-,12-,13+,14-,16+;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVICSHUHPWFQAR-ACCVXZKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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